molecular formula C14H12O12S3 B1452603 Trans resveratrol-3,4',5-trisulfate CAS No. 858187-22-1

Trans resveratrol-3,4',5-trisulfate

Cat. No. B1452603
CAS RN: 858187-22-1
M. Wt: 468.4 g/mol
InChI Key: PTXZZWAYVALFLP-OWOJBTEDSA-N
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Description

Trans resveratrol-3,4’,5-trisulfate is a derivative of resveratrol . Resveratrol is a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its potent neuroprotective activity against various neurodegenerative diseases by modulating mitochondrial function .


Molecular Structure Analysis

The molecular formula of Trans resveratrol-3,4’,5-trisulfate is C14H12O12S3 . It has a molecular weight of 468.4 g/mol . The compound’s structure includes a stilbene backbone, which is a 1,2-diphenylethylene moiety .


Physical And Chemical Properties Analysis

Trans resveratrol-3,4’,5-trisulfate has a molecular weight of 468.4 g/mol . It has a complexity of 826 and a topological polar surface area of 216 Ų . The compound has 3 hydrogen bond donors and 12 hydrogen bond acceptors .

Scientific Research Applications

Enhanced Anticancer Potency

Trans resveratrol-3,4’,5-trisulfate: has shown promising results in enhancing anticancer potency. It exhibits higher potency than resveratrol by improving cancer cell proliferation inhibition, inducing cell cycle arrest, decreasing metastasis, reducing angiogenesis, and increasing apoptosis .

Nanoparticle Formulations for Drug Delivery

The compound’s solubility in organic solvents makes it an excellent candidate for nanoparticle formulations. These formulations can improve the bioavailability and efficacy of anticancer agents, making Trans resveratrol-3,4’,5-trisulfate a key component in developing new drug delivery systems .

Organic Synthesis Applications

Due to its exceptional solubility, Trans resveratrol-3,4’,5-trisulfate is a versatile tool in organic synthesis. Its unique chemical structure allows for the creation of novel compounds, which can lead to breakthroughs in pharmaceutical research and development .

Neuroprotective Effects

Research suggests that resveratrol and its derivatives, including Trans resveratrol-3,4’,5-trisulfate , may have neuroprotective effects. This opens up potential applications in treating neurodegenerative diseases and protecting neuronal health .

Cardioprotective Properties

The cardioprotective properties of resveratrol are well-documented, and its derivatives like Trans resveratrol-3,4’,5-trisulfate could potentially enhance these effects. This application is crucial for developing treatments for cardiovascular diseases .

Anti-Diabetic Potential

Trans resveratrol-3,4’,5-trisulfate: may also have applications in managing diabetes. Its impact on glucose metabolism and insulin sensitivity could be significant in creating new anti-diabetic medications or supplements .

Future Directions

The potential therapeutic applications of resveratrol and its derivatives, including Trans resveratrol-3,4’,5-trisulfate, are a topic of ongoing research. Resveratrol is being studied for its potential in treating neurodegenerative diseases associated with mitochondrial dysfunction .

properties

IUPAC Name

[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXZZWAYVALFLP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130200
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans resveratrol-3,4',5-trisulfate

CAS RN

858187-22-1
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858187-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the formation and presence of trans-resveratrol-3,4',5-trisulfate in rats?

A1: Research indicates that when rats were fed a diet containing trans-resveratrol, their bodies metabolized it into various conjugates, including trans-resveratrol-3,4',5-trisulfate. This metabolite was detected in various biological samples, such as urine, feces, plasma, liver, and kidneys, through high-performance liquid chromatography analysis using synthesized standards. [] The study highlights that the formation of such conjugates, including trans-resveratrol-3,4',5-trisulfate, likely contributes to the reduced bioavailability of resveratrol in rats. []

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